

# Comparative Kinase Cross-Reactivity Profiling of the Oxazolopyridine Scaffold

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## Compound of Interest

Compound Name: Oxazolo[4,5-c]pyridin-2-amine

Cat. No.: B043678

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profiles of various derivatives based on the oxazolopyridine heterocyclic scaffold. While specific cross-reactivity data for **Oxazolo[4,5-c]pyridin-2-amine** is not extensively available in the public domain, this document summarizes the known kinase activities of structurally related oxazolopyridine and imidazopyridine analogs. The data presented herein is intended to serve as a valuable resource for structure-activity relationship (SAR) studies and to guide the design of selective kinase inhibitors.

## Introduction to the Oxazolopyridine Scaffold in Kinase Inhibition

The oxazolopyridine core is a "privileged" scaffold in medicinal chemistry, meaning it is a versatile framework for designing ligands that can interact with a variety of biological targets, including protein kinases. Different isomers of this scaffold, such as oxazolo[4,5-b]pyridine, oxazolo[5,4-d]pyrimidine, and the related imidazo[4,5-c]pyridin-2-one, have been shown to be potent inhibitors of several important kinase families. The selectivity profile of these compounds is highly dependent on the substitution patterns around the core scaffold. This guide will compare the kinase inhibition profiles of derivatives from these different series.

## Kinase Inhibition Profile Comparison

The following tables summarize the in vitro kinase inhibitory activities of various oxazolopyridine and imidazopyridine derivatives against their primary kinase targets. For comparative purposes, data for well-established, alternative kinase inhibitors are also included.

Table 1: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

Compound Class	Specific Compound	Primary Target	IC50 (nM)	Alternative Inhibitors	Target	IC50 (nM)
Imidazo[4,5-c]pyridin-2-one	Compound 78	DNA-PK	Low nM[1][2][3]	NU7441	DNA-PK	14
Imidazo[4,5-c]pyridin-2-one	SN39536	DNA-PK	Low nM[4]	M3814 (Peposertib)	DNA-PK	2.3
Imidazo[4,5-c]pyridin-2-one	SN40905	DNA-PK	Low nM[4]	AZD7648	DNA-PK	0.6

Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

Compound Class	Specific Compound	Primary Target	IC50 (μM)	Alternative Inhibitors	Target	IC50 (nM)
Oxazolo[4,5-b]pyridine	Compound 7d	GSK-3β	0.34[5]	CHIR-99021	GSK-3β	6.7
Oxazolo[4,5-b]pyridine	Compound 7e	GSK-3β	0.39[5]	Tideglusib	GSK-3β	60
Oxazolo[4,5-b]pyridine	Compound 7g	GSK-3β	0.47[5]	LY2090314	GSK-3β	1.1
Oxazolo[4,5-b]pyridine	Compound 7c	GSK-3β	0.53[5]			

Table 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors

Compound Class	Specific Compound	Primary Target	IC50 (μM)	Alternative Inhibitors	Target	IC50 (nM)
Oxazolo[5,4-d]pyrimidine	Compound 9n	VEGFR2	0.33[6]	Sorafenib	VEGFR2	90
Oxazolo[5,4-d]pyrimidine	Compound 1	VEGFR2	0.3[7]	Sunitinib	VEGFR2	80
Oxazolo[5,4-d]pyrimidine	Compound 5	VEGFR2	0.33[7]	Axitinib	VEGFR2	0.2

Table 4: Aurora A Kinase Inhibitors

Compound Class	Specific Compound	Primary Target	IC50 (nM)	Alternative Inhibitors	Target	IC50 (nM)
Oxazolo[5,4-d]pyrimidine	Compound 17	Aurora A	1 - 50[7]	Alisertib (MLN8237)	Aurora A	1.2
MK-5108	Aurora A	0.064[8]				
Danuserib (PHA-739358)	Aurora A	13[9]				

## Experimental Protocols

Detailed methodologies for two common kinase activity assays are provided below. These assays are frequently used to determine the potency and selectivity of kinase inhibitors.

## Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction.<sup>[10][11][12][13]</sup> The luminescent signal is inversely proportional to the amount of kinase activity.

Materials:

- Kinase-Glo® Reagent (Promega)
- Kinase of interest
- Substrate for the kinase
- Test compounds (e.g., oxazolopyridine derivatives)
- Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- White, opaque multi-well plates (e.g., 96- or 384-well)

Procedure:

- Prepare serial dilutions of the test compounds in the kinase reaction buffer.
- In a multi-well plate, add the kinase, its substrate, and ATP to the kinase reaction buffer.
- Add the test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Add an equal volume of Kinase-Glo® Reagent to each well.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase.<sup>[14][15]</sup> Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

### Materials:

- Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
- Alexa Fluor® 647-labeled kinase tracer
- Kinase of interest (with an appropriate tag, e.g., GST or His)
- Test compounds
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Low-volume, black multi-well plates (e.g., 384-well)

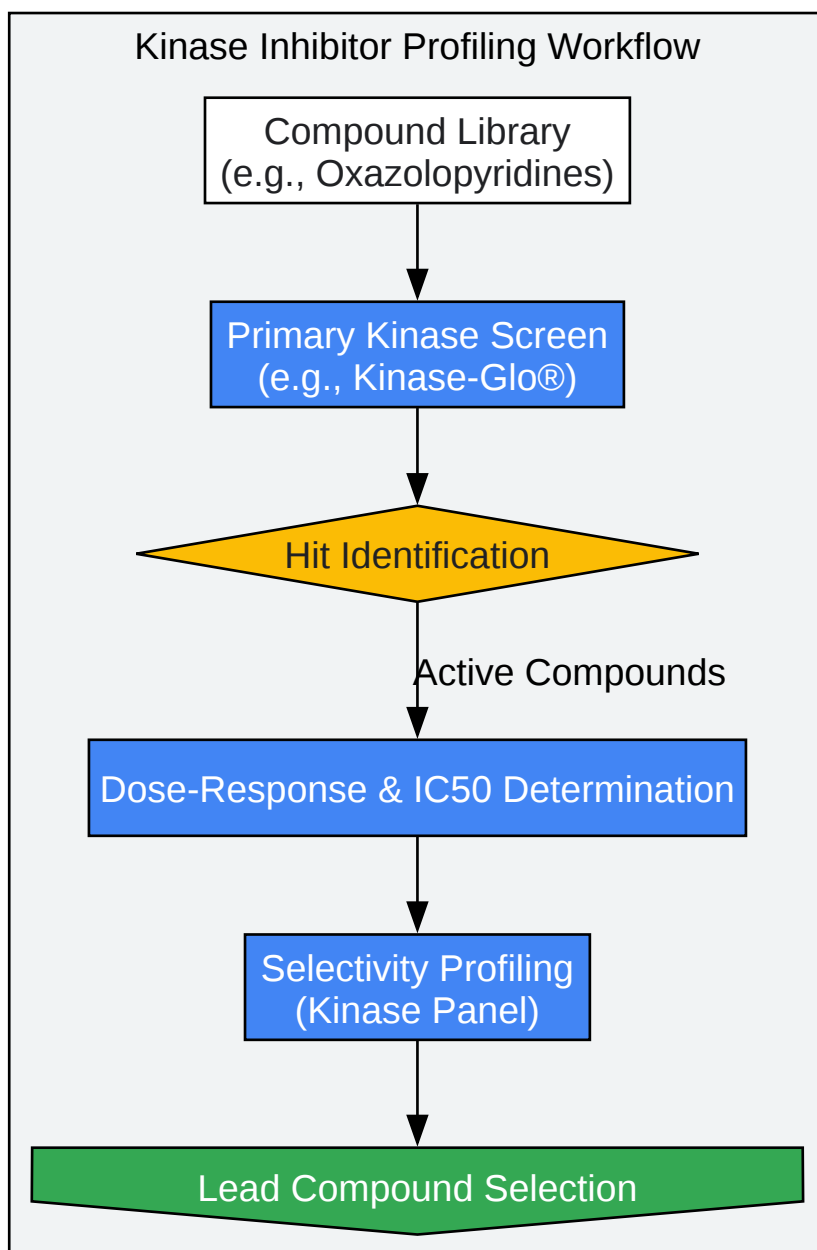
### Procedure:

- Prepare serial dilutions of the test compounds in the kinase buffer.
- In a multi-well plate, add the kinase, the Eu-labeled antibody, and the Alexa Fluor® 647-labeled tracer to the kinase buffer.
- Add the test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- Calculate the emission ratio (acceptor/donor) for each well.
- Determine the percent inhibition for each compound concentration and calculate the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Visualizations

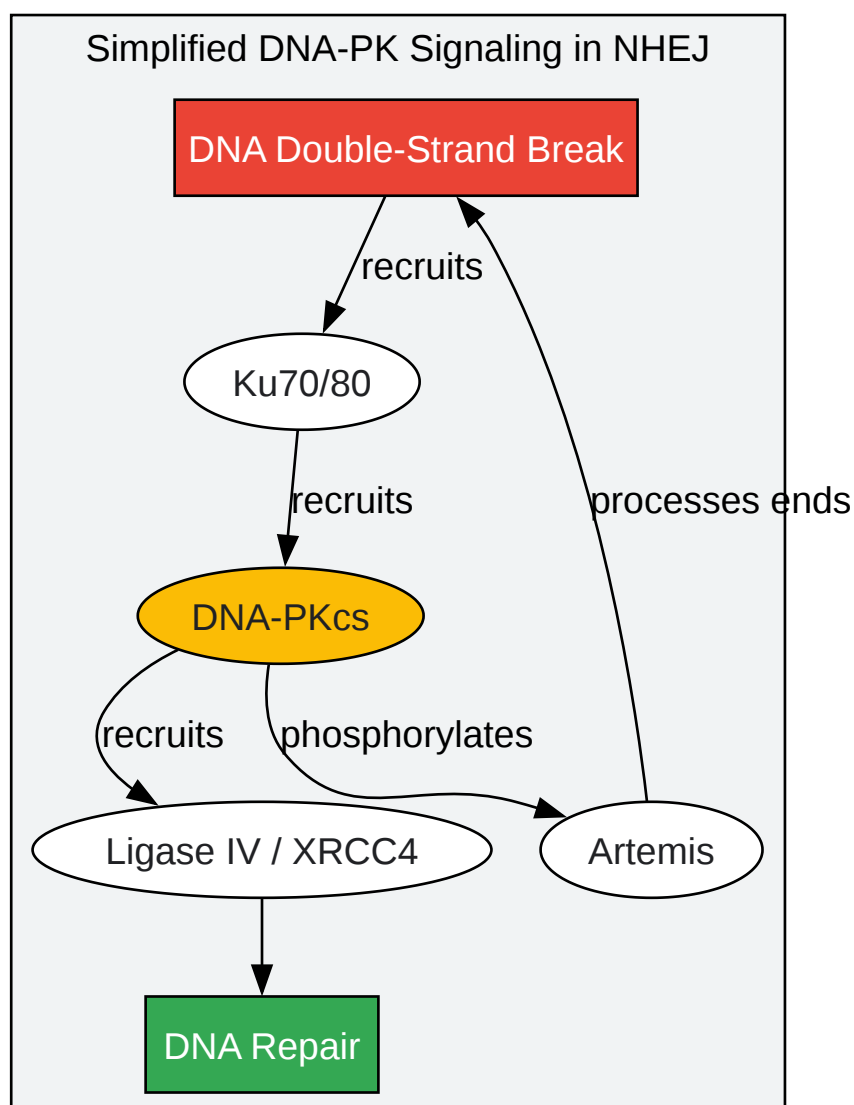
The following diagrams illustrate a generic experimental workflow for kinase inhibitor profiling and the signaling pathways for two of the kinase targets discussed in this guide.



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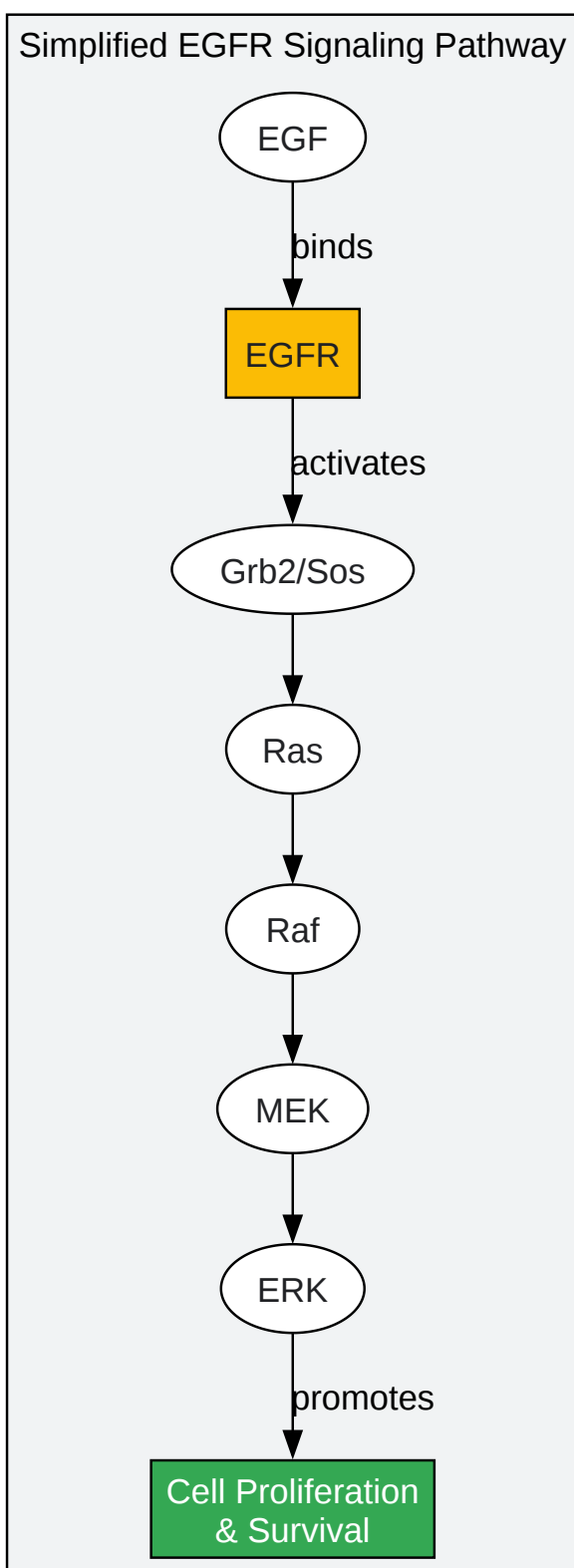
A generic workflow for kinase inhibitor profiling.





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